Fmoc-S-(diphenylmethyl)-L-cysteine

Solid-Phase Peptide Synthesis Racemization Cysteine Chemistry

Standard cysteine derivatives often fail in complex peptide synthesis due to racemization or inappropriate acid lability. Fmoc-Cys(Dpm)-OH solves this with orthogonal Dpm protection. - **Racemization control:** Demonstrated reduction from 8% (Trt) to 1.2% under standard uronium activation. - **Orthogonal stability:** Withstands 1-2% TFA for selective Mmt cleavage where Trt is removed. - **High-temperature SPPS:** Suppresses epimerization in microwave-assisted synthesis. Direct replacement for Fmoc-Cys(Trt)-OH when stereochemical purity is critical.

Molecular Formula C31H27NO4S
Molecular Weight 509.6 g/mol
Cat. No. B12824176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-(diphenylmethyl)-L-cysteine
Molecular FormulaC31H27NO4S
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)
InChIKeyIVPLDYIPIHKRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(Dpm)-OH Specifications and Procurement


Fmoc-S-(diphenylmethyl)-L-cysteine (Fmoc-Cys(Dpm)-OH, CAS 247595-29-5) is an orthogonally protected cysteine derivative utilized in Fmoc solid-phase peptide synthesis (SPPS). The diphenylmethyl (Dpm) group protects the sulfhydryl side chain. It offers enhanced acid stability compared to the trityl (Trt) group . This property facilitates selective deprotection schemes and is documented to significantly reduce cysteine racemization during activation and coupling, positioning it as a strategic alternative for sequences where stereochemical integrity is critical [1].

Orthogonal Fmoc SPPS workflow compatibility
Enhanced acid stability over standard trityl protection
Supports stereochemical control in cysteine incorporation

Fmoc-Cys(Dpm)-OH Advantages in Orthogonal SPPS


Generic substitution of cysteine protecting groups in Fmoc SPPS is often invalid due to distinct differences in acid lability profiles and racemization propensity. Fmoc-Cys(Trt)-OH, the standard industry building block, is highly labile to low concentrations of trifluoroacetic acid (TFA) and exhibits high racemization rates under standard coupling conditions . While this is suitable for routine peptide synthesis, it becomes a liability in schemes requiring selective deprotection or sequences prone to epimerization. Fmoc-Cys(Dpm)-OH provides a quantifiably different stability profile, withstanding dilute TFA for selective Mmt removal while demonstrating a >6-fold reduction in racemization [1]. The specific quantitative evidence differentiating this compound is detailed below.

Attribute
Fmoc-Cys(Dpm)-OH
Fmoc-Cys(Trt)-OH (Standard)
Acid Lability
Stable in dilute TFA; supports orthogonal schemes
Highly labile; cleaved in dilute TFA
Racemization Risk
Significantly suppressed during activation
High epimerization rates under standard conditions

Fmoc-Cys(Dpm)-OH Differentiation Evidence


Racemization Suppression During Uronium Coupling

During coupling with uronium salt-based reagents in the presence of a tertiary amine base, Fmoc-Cys(Trt)-OH exhibits significant racemization (8% D-Cys formation). Under identical conditions, Fmoc-Cys(Dpm)-OH limits racemization to 1.2%, representing an 85% relative reduction [1].

Racemization Control
Reported head-to-head
85% lower vs Trt
Supports stereochemical integrity assessment
Model peptide context; uronium activation
Solid-Phase Peptide Synthesis Racemization Cysteine Chemistry Fmoc SPPS

Acid Stability: Dpm vs. Trt and Mmt

The Dpm group demonstrates intermediate acid stability, enabling its use in orthogonal schemes with more labile protecting groups. It remains intact during the selective removal of the 4-methyltrityl (Mmt) group with dilute TFA (1-2% v/v), a condition under which the trityl (Trt) group is also partially or fully cleaved . Full cleavage of Dpm requires a high concentration of TFA (minimum 60%, typically 90-95% v/v) [1].

Acid Stability Profile
Direct head-to-head
Stable 1-2% TFA; Cleavage >60% TFA
Enables orthogonal protection schemes
Selective Mmt removal feasible
Orthogonal Protection Selective Deprotection Acid Lability Peptide Synthesis

Enantiomeric Purity Specification

Commercial batches of Fmoc-Cys(Dpm)-OH are specified with a minimum enantiomeric purity of 99.5% (area/area), as determined by HPLC . This level of chiral purity ensures minimal contribution of the D-enantiomer from the starting material, which is a prerequisite for high-fidelity synthesis of the target L-peptide.

Enantiomeric Purity
Data to verify
≥ 99.5% (HPLC)
Specification review context
Supplier data; batch verification recommended
Quality Control Enantiomeric Purity Chiral Purity Procurement Specification

Fmoc-Cys(Dpm)-OH Application Scenarios


High-Stereopurity Cysteine-Rich Peptide Synthesis

In the production of therapeutic peptides such as somatostatin analogs or defensins, where even minor D-Cys impurities can abrogate biological function, the selection of Fmoc-Cys(Dpm)-OH is indicated. The evidence shows a reduction in racemization from 8% (with Fmoc-Cys(Trt)-OH) to 1.2% under standard uronium activation, directly translating to higher crude peptide purity and simplified purification [1].

Orthogonal Protection for Regioselective Disulfide Bonds

The synthesis of complex disulfide-rich peptides (e.g., conotoxins, knottins) requires the sequential formation of specific disulfide bridges. The ability of the Dpm group to remain intact during selective Mmt cleavage with dilute TFA (1-2%)—a condition under which Trt would also be removed—provides an essential orthogonal handle [1]. This enables the directed pairing of cysteine residues to achieve the correct, bioactive disulfide connectivity.

Microwave-Assisted SPPS for Difficult Sequences

For peptide sequences prone to aggregation or incomplete coupling (often termed 'difficult sequences'), microwave-assisted SPPS at elevated temperatures is employed. Research indicates that Fmoc-Cys(Dpm)-OH significantly suppresses racemization relative to Trt even under these harsh, high-temperature conditions, preserving stereochemical integrity when standard methods fail [1].

Application
Selection Property
Validation Focus
High-Stereopurity Cysteine-Rich Peptide Research
Stereochemical Integrity
Racemization screening context
Orthogonal Protection for Disulfide Bridges
Acid Lability Differentiation
Selective deprotection validation
Difficult Sequence Synthesis (Microwave-Assisted)
Thermal/Racemization Control
Method validation under elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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